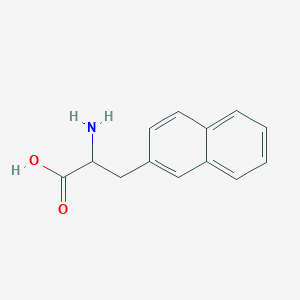

2-Amino-3-(naphthalen-2-yl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69865. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZXHKDZASGCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290595 | |

| Record name | alpha-Amino-2-naphthalenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6960-34-5, 14108-60-2 | |

| Record name | 2-Naphthalenealanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Amino-2-naphthalenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-3-(naphthalen-2-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-(naphthalen-2-yl)propanoic acid, a synthetic amino acid analog of phenylalanine, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural feature, a naphthalene moiety in place of the phenyl group, imparts distinct physicochemical properties that are increasingly being exploited in the design of novel peptides and therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and analysis. Furthermore, it delves into its biological significance, with a focus on its role in enhancing the therapeutic potential of peptides.

Chemical and Physical Properties

This compound, commonly known as 2-naphthylalanine, is a non-proteinogenic amino acid. It exists as two enantiomers, (S)-2-amino-3-(naphthalen-2-yl)propanoic acid (L-2-naphthylalanine) and (R)-2-amino-3-(naphthalen-2-yl)propanoic acid (D-2-naphthylalanine), as well as a racemic mixture. The (S)-enantiomer is more commonly utilized in peptide synthesis.

Identification

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Naphthylalanine, 3-(2-Naphthyl)alanine |

| CAS Number | 58438-03-2 ((S)-enantiomer)[1], 122745-11-3 ((R)-enantiomer HCl), 14108-60-2 (racemate)[2] |

| Molecular Formula | C₁₃H₁₃NO₂[1] |

| Molecular Weight | 215.25 g/mol [1] |

Physicochemical Properties

The bulky and hydrophobic naphthalene ring significantly influences the physicochemical properties of this amino acid compared to its natural analog, phenylalanine.

| Property | (S)-2-Amino-3-(naphthalen-2-yl)propanoic acid | Reference |

| Appearance | Off-white crystalline powder | [1] |

| Melting Point | 240-253 °C (decomposes) | [1] |

| Boiling Point | 412.3 °C at 760 mmHg | [1] |

| Density | 1.254 g/cm³ | [1] |

| Solubility | Limited water solubility. Soluble in organic solvents such as DMSO and chloroform, and in 1mol/L NaOH. | [3] |

| pKa (predicted) | 2.21 ± 0.30 (acidic), 9.39 ± 0.10 (basic) |

Spectral Data

The structural features of this compound give rise to characteristic spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Chemical Shifts (based on related compounds):

-

¹H NMR: The protons of the naphthalene ring are expected to appear as a complex multiplet in the range of 7.4-8.0 ppm. The α-proton (CH-NH₂) would likely resonate around 4.0-4.5 ppm, while the β-protons (CH₂-naphthalene) would appear as a multiplet around 3.0-3.5 ppm.

-

¹³C NMR: The carbons of the naphthalene ring will produce a series of signals between 125 and 135 ppm. The carbonyl carbon (C=O) is expected around 170-175 ppm, the α-carbon around 55-60 ppm, and the β-carbon around 35-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3100-3000 | Aromatic C-H | Stretching |

| 3000-2800 | Aliphatic C-H | Stretching |

| ~3000 (broad) | N-H (from NH₃⁺) | Stretching |

| ~1700-1725 | C=O (Carboxylic acid) | Stretching |

| ~1600-1585, 1500-1400 | Aromatic C=C | Stretching |

| ~1600 (broad) | N-H (Amine) | Bending |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for amino acids include the loss of the carboxylic acid group (a loss of 45 Da) and cleavage of the bond between the α- and β-carbons. The prominent fragment would likely be the naphthylmethyl cation.

Experimental Protocols

Synthesis of (S)-2-Amino-3-(naphthalen-2-yl)propanoic Acid

A common method for the asymmetric synthesis of 2-naphthylalanine is through the hydrogenation of a dehydroamino acid precursor using a chiral catalyst.

Workflow for Asymmetric Synthesis:

Caption: Asymmetric synthesis of (S)-2-Amino-3-(naphthalen-2-yl)propanoic acid.

Detailed Methodology: The synthesis can be carried out on a multi-kilogram scale. The key step involves the asymmetric hydrogenation of methyl 2-acetamido-3-(2-naphthyl)propenoate. This is achieved using a rhodium complex with a chiral ligand, such as methyl BoPhoz, which yields the desired enantiomer with high enantiomeric excess. The resulting N-acetylated amino ester is then hydrolyzed to afford the final amino acid.

Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound and its derivatives can be assessed using reversed-phase HPLC.

Experimental Conditions for a Related Compound: A method for a similar compound, 3-amino-2-(naphthalen-2-ylmethyl)propanoic acid, utilizes a chiral stationary phase column (CHIRALPAK ZWIX(+)). The mobile phase consists of a mixture of methanol and acetonitrile (50/50 v/v) containing triethylamine (25 mM) and acetic acid (50 mM). This method can be adapted for the analysis of this compound.

Biological Activity and Signaling Pathways

The incorporation of this compound into peptides has been shown to significantly modulate their biological activity. The bulky, hydrophobic naphthalene side chain can enhance peptide stability, increase resistance to proteolytic degradation, and improve membrane permeability.[3]

Antimicrobial and Anticancer Peptides

A notable application of 2-naphthylalanine is in the design of antimicrobial and anticancer peptides.[4] The addition of this non-natural amino acid to the termini of short antimicrobial peptides can boost their activity, particularly under high salt conditions, and enhance their ability to disrupt bacterial and cancer cell membranes.[4][5] The proposed mechanism involves the deep insertion of the naphthalene moiety into the lipid bilayer, leading to membrane permeabilization and subsequent cell death.[4][6]

Logical Relationship of Enhanced Peptide Activity:

Caption: Impact of 2-Naphthylalanine incorporation on peptide bioactivity.

G Protein-Coupled Receptor (GPCR) Modulation

Peptides are crucial signaling molecules that often exert their effects through G protein-coupled receptors (GPCRs). While direct evidence for this compound modulating a specific GPCR signaling pathway is still emerging, its use in peptidomimetics that target GPCRs is an active area of research. The enhanced stability and membrane interaction conferred by the naphthalene group make it an attractive component for designing peptide-based drugs that can effectively modulate GPCR activity.

General GPCR Signaling Cascade:

Caption: General mechanism of peptide-mediated GPCR signaling.

Conclusion

This compound is a valuable synthetic amino acid with distinct chemical properties that are highly advantageous in the field of drug discovery and peptide chemistry. Its bulky, hydrophobic naphthalene side chain enhances the stability, membrane interaction, and biological activity of peptides into which it is incorporated. This technical guide has summarized the key chemical properties, spectral data, and synthetic and analytical methodologies for this compound. Further research into its specific interactions with biological targets, such as GPCRs, will undoubtedly open new avenues for the development of novel and more effective therapeutic agents.

References

- 1. (S)-2-Amino-3-(naphthalen-2-yl)propanoic acid, CAS No. 58438-03-2 - iChemical [ichemical.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. lifetein.com [lifetein.com]

- 4. Novel Antimicrobial Peptides with High Anticancer Activity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boosting Salt Resistance of Short Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria [frontiersin.org]

Spectroscopic and Analytical Profile of 2-Amino-3-(naphthalen-2-yl)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the non-canonical amino acid, 2-Amino-3-(naphthalen-2-yl)propanoic acid. This compound is of significant interest in medicinal chemistry and drug development due to its structural similarity to endogenous amino acids and the unique properties conferred by the naphthalene moiety. This document is intended to serve as a core resource for researchers utilizing this compound in their work.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on typical values for similar amino acid derivatives and related compounds. It is important to note that exact values can vary based on the solvent, concentration, and instrument used.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H NMR | |||

| α-H | 3.8 - 4.2 | Doublet of doublets (dd) or Triplet (t) | Coupling to β-protons and the amino group protons. |

| β-CH₂ | 3.0 - 3.5 | Multiplet (m) | Diastereotopic protons, may appear as two separate signals. |

| Naphthalene-H | 7.2 - 8.0 | Multiplet (m) | Complex pattern due to multiple aromatic protons. |

| NH₂ | 7.5 - 8.5 | Broad singlet (br s) | Chemical shift is highly dependent on solvent and concentration. |

| COOH | 10.0 - 12.0 | Broad singlet (br s) | Chemical shift is highly dependent on solvent and concentration. |

| ¹³C NMR | |||

| C=O | 170 - 175 | Singlet (s) | Carboxylic acid carbonyl. |

| Naphthalene C | 125 - 135 | Multiple singlets | Aromatic carbons. |

| α-C | 50 - 60 | Singlet (s) | |

| β-C | 35 - 45 | Singlet (s) |

Table 2: Mass Spectrometry (MS) Data

| Technique | Ionization Mode | Expected m/z | Notes |

| Electrospray Ionization (ESI) | Positive | [M+H]⁺ ≈ 216.09 | Molecular ion with a proton. |

| Negative | [M-H]⁻ ≈ 214.08 | Molecular ion after loss of a proton. |

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic acid) | 2500 - 3300 | Broad | Often overlaps with C-H stretching. |

| N-H (Amine) | 3200 - 3500 | Medium, sharp | May appear as one or two bands for a primary amine. |

| C-H (Aromatic) | 3000 - 3100 | Medium | |

| C-H (Aliphatic) | 2850 - 3000 | Medium | |

| C=O (Carboxylic acid) | 1700 - 1725 | Strong | |

| C=C (Aromatic) | 1450 - 1600 | Medium to strong |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum (e.g., to the residual solvent peak).

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

This compound

-

HPLC-grade solvent (e.g., methanol, acetonitrile, water)

-

Formic acid or ammonium hydroxide (for adjusting pH)

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters (e.g., spray voltage, capillary temperature, sheath gas flow rate).

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.

-

If fragmentation data is desired, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

Biological Activity of 2-Amino-3-(naphthalen-2-yl)propanoic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2-Amino-3-(naphthalen-2-yl)propanoic acid, commonly known as 2-naphthylalanine (2-Nal), and its derivatives. This non-canonical amino acid serves as a versatile scaffold for developing compounds with a range of pharmacological activities, from enzyme inhibition to receptor modulation. Its bulky, hydrophobic naphthalene moiety makes it a valuable tool in peptide synthesis for probing protein-protein interactions and enhancing biological activity.[1]

Overview of Biological Activities

Derivatives of this compound have demonstrated significant biological activities in several key areas of research. These include the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a critical regulator in metabolic diseases, modulation of plant auxin biosynthesis through inhibition of L-tryptophan aminotransferase (TAA1), and agonism at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are crucial in neurotransmission.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for the biological activity of various derivatives of this compound.

Table 1: PTP1B Inhibition

| Compound | Structure | IC50 (μM) | Inhibition Type | Reference |

| (±)-3-(2-(2-fluorobenzyloxy)naphthalen-6-yl)-2-aminopropanoic acid derivative (12h) | N/A in abstract | 1.25 ± 0.24 | Reversible and Competitive | [2] |

Table 2: TAA1 Inhibition

| Compound | Structure | Activity | Specificity | Reference |

| 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid (KOK1169/AONP) | Aminooxy derivative | Potent inhibitor of TAA1, reduces endogenous IAA levels | More specific for TAA1 than other enzymes like phenylalanine ammonia-lyase | [3][4] |

Table 3: NMDA Receptor Agonism

| Compound Class | Activity | Subtype Preference | Reference |

| (R)-2-amino-3-triazolpropanoic acid derivatives | Full and partial agonists at the glycine site | 3- to 7-fold preference for GluN1/2C-D over GluN1/2A-B subtypes | [5][6][7] |

Key Signaling Pathways

The biological effects of this compound derivatives are exerted through their interaction with specific signaling pathways.

PTP1B Signaling Pathway

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways.[1][8][9][10][11] By dephosphorylating the activated insulin receptor and its substrates (like IRS-1), PTP1B attenuates insulin signaling, contributing to insulin resistance.[1][8] Inhibition of PTP1B is a therapeutic strategy for type 2 diabetes and obesity.[11]

TAA1-Mediated Auxin Biosynthesis

In plants, the primary auxin, indole-3-acetic acid (IAA), is synthesized via the indole-3-pyruvic acid (IPA) pathway. The first and key step is the conversion of tryptophan to IPA, catalyzed by the TAA1 enzyme.[3][12][13] Derivatives of this compound can inhibit TAA1, thereby blocking auxin production and affecting plant growth and development.[3]

NMDA Receptor Signaling

NMDA receptors are ionotropic receptors that are gated by the co-agonists glutamate and glycine (or D-serine).[14][15] Glutamate binds to the GluN2 subunit, while glycine binds to the GluN1 subunit.[16] Upon binding of both co-agonists and depolarization of the postsynaptic membrane to relieve the Mg2+ block, the channel opens, allowing Ca2+ influx.[14] This calcium influx acts as a second messenger, activating various downstream signaling cascades. Triazole derivatives of this compound can act as agonists at the glycine binding site.[5][6][7]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for assessing the biological activities of this compound derivatives.

In Vitro PTP1B Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against PTP1B.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

Dilute recombinant human PTP1B enzyme to the desired concentration in the assay buffer.

-

Prepare a stock solution of the substrate, p-nitrophenyl phosphate (pNPP), in the assay buffer.

-

Prepare serial dilutions of the test compound (e.g., a derivative of this compound) in DMSO, then dilute further in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add a small volume of the test compound dilutions.

-

Add the diluted PTP1B enzyme to each well and incubate for a predefined period (e.g., 15 minutes at 37°C) to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

-

Incubate the reaction for a specific time (e.g., 30 minutes at 37°C).

-

Stop the reaction by adding a strong base (e.g., 1 M NaOH).

-

-

Data Analysis:

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

TAA1 Inhibition Assay (In Vitro)

This protocol describes a method to assess the inhibitory effect of compounds on the enzymatic activity of TAA1.

Methodology:

-

Protein Expression and Purification:

-

Express recombinant TAA1 protein (e.g., from Arabidopsis thaliana) in an E. coli expression system.

-

Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Enzyme Activity Assay:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0, 10 µM pyridoxal 5'-phosphate).

-

The reaction mixture should contain L-tryptophan (substrate), pyruvate (amino group acceptor), and the purified TAA1 enzyme.

-

Add various concentrations of the inhibitor (e.g., 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid) to the reaction mixture and pre-incubate with the enzyme.

-

Initiate the reaction by adding L-tryptophan.

-

Incubate at a controlled temperature (e.g., 30°C) for a set time.

-

The product of the reaction, indole-3-pyruvic acid (IPA), can be quantified by HPLC after stopping the reaction (e.g., with acid).

-

-

Data Analysis:

-

Determine the rate of IPA formation in the presence and absence of the inhibitor.

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

-

NMDA Receptor Agonist Activity using Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This protocol details the assessment of agonist activity of a test compound at the glycine site of NMDA receptors expressed in Xenopus oocytes.

Methodology:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate oocytes from Xenopus laevis.

-

Inject the oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with KCl.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply a saturating concentration of glutamate and a sub-maximal concentration of glycine to elicit a baseline current response.

-

Apply the test compound (a potential glycine site agonist) in the presence of glutamate and measure the elicited current.

-

-

Data Analysis:

-

Construct a dose-response curve by applying a range of concentrations of the test compound.

-

Normalize the current responses to the maximal response elicited by a saturating concentration of glycine.

-

Determine the EC50 (effective concentration for 50% of maximal response) and the maximal efficacy of the test compound relative to glycine.

-

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse and potent biological activities. Their ability to selectively interact with key enzymes and receptors involved in metabolic diseases, plant biology, and neuroscience highlights their potential for the development of novel therapeutics and research tools. The methodologies and data presented in this guide provide a foundation for further investigation and development in these areas.

References

- 1. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TAA1-mediated auxin biosynthesis is essential for hormone crosstalk and plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Aminooxy-naphthylpropionic acid and its derivatives are inhibitors of auxin biosynthesis targeting l-tryptophan aminotransferase: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

- 6. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. portlandpress.com [portlandpress.com]

- 10. mdpi.com [mdpi.com]

- 11. PTPN1 - Wikipedia [en.wikipedia.org]

- 12. Precise Regulation of the TAA1/TAR-YUCCA Auxin Biosynthesis Pathway in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. NMDA receptor - Wikipedia [en.wikipedia.org]

- 15. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of 2-Amino-3-(naphthalen-2-yl)propanoic Acid: A comprehensive analysis could not be completed at this time.

A thorough search of prominent crystallographic databases, including the Crystallography Open Database, the Cambridge Crystallographic Data Centre (CCDC), and the Protein Data Bank (PDB), did not yield a publicly available crystal structure for 2-Amino-3-(naphthalen-2-yl)propanoic acid.

This lack of foundational data unfortunately precludes the creation of the requested in-depth technical guide. The core requirements of the guide, namely the detailed presentation of quantitative crystallographic data, experimental protocols for structure determination, and visualizations of the crystal packing and molecular interactions, are all contingent on the availability of a determined crystal structure.

While information regarding the synthesis, physical properties (such as melting and boiling points), and biological activities of this compound and its derivatives is available in the scientific literature, the specific three-dimensional arrangement of atoms and molecules in the solid state remains uncharacterized in the public domain.

For researchers, scientists, and drug development professionals interested in the structural aspects of this molecule, this represents a gap in the current body of scientific knowledge. The determination of the crystal structure of this compound through techniques such as single-crystal X-ray diffraction would be a valuable contribution to the field. Such a study would provide crucial insights into:

-

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule in the solid state.

-

Intermolecular Interactions: The nature and geometry of hydrogen bonds, van der Waals forces, and potential π-π stacking interactions involving the naphthalene moiety, which govern the crystal packing.

-

Polymorphism: The potential for the molecule to exist in different crystalline forms, which can have significant implications for its physical and pharmaceutical properties.

-

Structure-Activity Relationships: A definitive structure would provide a basis for computational modeling and a deeper understanding of how the molecule's shape and electronic properties relate to its biological function.

Without the crystallographic data, it is not possible to generate the requested tables of quantitative data, detailed experimental protocols for X-ray diffraction, or Graphviz diagrams illustrating the crystal structure's logical relationships.

We recommend that researchers in need of this specific structural information consider undertaking the experimental determination of the crystal structure or collaborating with a crystallographic laboratory. Should the crystal structure of this compound be determined and deposited in a public database in the future, a comprehensive technical guide as originally requested could then be produced.

An In-depth Technical Guide on 2-Amino-3-(naphthalen-2-yl)propanoic Acid Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(naphthalen-2-yl)propanoic acid, a non-canonical amino acid, and its derivatives represent a promising scaffold in medicinal chemistry and drug discovery. The rigid, hydrophobic naphthalene moiety offers a unique structural element that can be exploited to enhance binding affinity and selectivity for various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of this class of compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be achieved through various established and innovative synthetic methodologies. Asymmetric synthesis is often employed to obtain enantiomerically pure compounds, which is crucial for understanding their specific interactions with biological targets.

General Synthetic Workflow

A common approach to synthesize derivatives of this compound involves the introduction of substituents on the naphthalene ring, modification of the amino or carboxylic acid functionalities, or alterations to the propanoic acid backbone. The following diagram illustrates a generalized workflow for the synthesis and evaluation of these compounds.

Caption: Generalized workflow from synthesis to biological evaluation.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a range of biological activities, positioning them as promising candidates for the development of novel therapeutics. The naphthalene scaffold has been identified as a versatile platform in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.[1]

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

A series of (±)-3-(2-(2-fluorobenzyloxy)naphthalen-6-yl)-2-aminopropanoic acid derivatives have been identified as reversible and competitive inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. The most potent compound in this series, 12h , exhibited an IC50 of 1.25 ± 0.24 μM against PTP1B.

| Compound | PTP1B IC50 (μM) | TCPTP IC50 (μM) | Selectivity (TCPTP/PTP1B) |

| 12a | 4.56 ± 0.31 | >50 | >11 |

| 12b | 3.12 ± 0.25 | >50 | >16 |

| 12c | 2.89 ± 0.18 | >50 | >17 |

| 12d | 2.15 ± 0.15 | >50 | >23 |

| 12e | 1.88 ± 0.11 | >50 | >26 |

| 12f | 1.63 ± 0.19 | >50 | >30 |

| 12g | 1.41 ± 0.21 | >50 | >35 |

| 12h | 1.25 ± 0.24 | 3.75 ± 0.33 | 3 |

Table 1: Inhibitory Activity of (±)-3-(2-(2-fluorobenzyloxy)naphthalen-6-yl)-2-aminopropanoic Acid Derivatives against PTP1B and TCPTP.

The inhibition of PTP1B by these compounds enhances insulin signaling, as depicted in the pathway below.

Caption: Inhibition of PTP1B enhances insulin signaling.

Allosteric Modulation of Adenosine Receptors

Certain derivatives, such as 2-amino-3-naphthoylthiophenes, have been shown to act as allosteric enhancers of the A1 adenosine receptor. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric binding site of the endogenous ligand (adenosine), offering a more nuanced approach to receptor modulation. These compounds were found to enhance the effect of the A1 adenosine agonist CPA in reducing cAMP accumulation.

| Compound | % Inhibition of Forskolin-stimulated cAMP accumulation (10 μM) |

| PD 81,723 (reference) | 50 ± 5 |

| 23 | 62 ± 4 |

| 25 | 65 ± 6 |

| 26 | 68 ± 3 |

| 27 | 71 ± 5 |

| 28 | 73 ± 4 |

| 29 | 75 ± 6 |

| 31 | 78 ± 3 |

| 32 | 80 ± 2 |

| 33 | 81 ± 4 |

| 34 | 83 ± 5 |

| 38 | 85 ± 3 |

| 39 | 88 ± 2 |

| 43 | 82 ± 6 |

| 58 | 79 ± 5 |

Table 2: Allosteric Enhancement of A1 Adenosine Receptor Activity by 2-amino-3-naphthoylthiophene Derivatives.

The allosteric modulation of the A1 adenosine receptor by these compounds leads to a potentiation of the downstream signaling cascade, which involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Caption: Allosteric modulation of the A1 adenosine receptor signaling.

Experimental Protocols

General Procedure for the Synthesis of (±)-3-(2-(2-fluorobenzyloxy)naphthalen-6-yl)-2-aminopropanoic acid derivatives

Step 1: Synthesis of methyl 2-amino-3-(2-hydroxynaphthalen-6-yl)propanoate

To a solution of 6-hydroxy-2-naphthaldehyde (1.0 eq) in methanol, ammonium acetate (1.5 eq) and nitromethane (1.2 eq) are added. The mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold methanol, and dried to afford the corresponding nitroalkene. The nitroalkene is then dissolved in a mixture of methanol and concentrated hydrochloric acid and treated with iron powder (5.0 eq) at reflux for 4 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is dissolved in water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is purified by column chromatography to afford methyl 2-amino-3-(2-hydroxynaphthalen-6-yl)propanoate.

Step 2: N-Boc Protection

To a solution of methyl 2-amino-3-(2-hydroxynaphthalen-6-yl)propanoate (1.0 eq) in dichloromethane, triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc)2O (1.2 eq) are added. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the N-Boc protected intermediate.

Step 3: O-Alkylation

To a solution of the N-Boc protected intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (2.0 eq) and the appropriate substituted benzyl bromide (1.2 eq) are added. The mixture is stirred at 60 °C for 6 hours. After cooling, the reaction mixture is poured into ice water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 4: Hydrolysis and Deprotection

The O-alkylated intermediate is dissolved in a mixture of methanol and 2N aqueous sodium hydroxide and stirred at room temperature for 4 hours. The methanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is acidified to pH 3-4 with 1N hydrochloric acid and extracted with ethyl acetate. The organic layer is dried and concentrated to give the N-Boc protected final compound. This compound is then treated with a solution of hydrogen chloride in ethyl acetate at room temperature for 2 hours to remove the Boc protecting group. The solvent is evaporated to dryness to afford the final (±)-3-(2-(substituted benzyloxy)naphthalen-6-yl)-2-aminopropanoic acid hydrochloride derivative.

PTP1B Inhibition Assay

The inhibitory activity of the synthesized compounds against PTP1B is determined using p-nitrophenyl phosphate (pNPP) as a substrate. The assay is performed in a 96-well plate. Each well contains a solution of PTP1B enzyme in a buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) and the test compound at various concentrations. The reaction is initiated by the addition of pNPP. After incubation at 37 °C for a specified time, the reaction is stopped by the addition of NaOH. The amount of p-nitrophenol produced is measured by reading the absorbance at 405 nm. The IC50 values are calculated by plotting the percentage of inhibition versus the concentration of the inhibitor.

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with significant potential in drug discovery. Their ability to interact with a variety of biological targets, including enzymes and receptors, underscores the importance of the naphthalene scaffold in medicinal chemistry. The synthetic protocols and biological data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of these fascinating molecules. Future work should focus on expanding the structure-activity relationship studies, optimizing the pharmacokinetic properties of lead compounds, and further elucidating their mechanisms of action in relevant disease models.

References

An In-depth Technical Guide to 2-Amino-3-(naphthalen-2-yl)propanoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-(naphthalen-2-yl)propanoic acid, commonly known as 2-naphthylalanine (2-Nal), is a non-proteinogenic α-amino acid that has emerged as a critical building block in the fields of medicinal chemistry and peptide science. Its unique structural and photophysical properties, conferred by the bulky naphthalene side chain, make it an invaluable tool for modulating peptide conformation, enhancing receptor affinity and selectivity, and introducing fluorescent probes. This guide provides a comprehensive overview of the discovery, historical context, synthesis, and key applications of 2-naphthylalanine, with a focus on detailed experimental protocols and quantitative data.

Introduction and Historical Context

The development of this compound is intrinsically linked to the broader field of unnatural amino acid (UAA) research. The quest to expand the chemical diversity of peptides and proteins beyond the canonical 20 amino acids drove the synthesis of novel building blocks.[1][2] UAAs like 2-naphthylalanine offer the ability to introduce unique chemical functionalities, such as fluorescence, and to probe structure-activity relationships in ways not possible with natural amino acids.[1][3] While a singular "discovery" event for 2-naphthylalanine is not prominently documented, its importance grew with the increasing sophistication of peptide synthesis and the need for amino acids with specific steric and electronic properties.[4] Its utility in enhancing the stability and bioactivity of peptides has solidified its role in drug discovery and development.[5][6]

Physicochemical Properties

This compound is a white to off-white crystalline powder.[7][8] Its key physicochemical properties are summarized in the table below. The naphthalene moiety imparts significant hydrophobicity and fluorescence, which are key to many of its applications.[4]

| Property | Value | References |

| Molecular Formula | C₁₃H₁₃NO₂ | [4][9] |

| Molecular Weight | 215.25 g/mol | [9][10] |

| Melting Point | ~240-253 °C (decomposes) | [7] |

| Boiling Point | 412.3 °C at 760 mmHg | [7][11] |

| Density | 1.254 g/cm³ | [7] |

| Solubility | Slightly soluble in water, soluble in 1mol/L NaOH and organic solvents like methanol and ethanol. | [4][8] |

| Appearance | White to off-white crystalline powder | [7][8] |

| Storage Temperature | 2-8°C | [7] |

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical and enzymatic methods. The choice of method often depends on the desired stereochemistry (L- or D-enantiomer) and the scale of the synthesis.

Chemical Synthesis

A common approach to synthesizing enantiomerically enriched 2-naphthylalanine involves the asymmetric hydrogenation of a dehydroamino acid precursor.[12] This method has been successfully scaled up for multikilogram production.[12]

Experimental Protocol: Asymmetric Hydrogenation [12]

-

Preparation of Methyl 2-acetamido-3-(2-naphthyl)propenoate: This precursor is typically synthesized from 2-naphthaldehyde.

-

Asymmetric Hydrogenation: The propenoate derivative is hydrogenated using a rhodium catalyst complexed with a chiral phosphine ligand, such as methyl BoPhoz. This step is crucial for establishing the stereochemistry of the final product. The reaction is typically carried out in a suitable solvent under hydrogen pressure.

-

Acidic Deacylation: The resulting methyl 2-acetamido-3-(2-naphthyl)propanoate is then subjected to acidic hydrolysis to remove the acetyl group.

-

Crystallization and Enantiomeric Enrichment: The product is often crystallized as a salt (e.g., methanesulfonic acid salt) to enhance enantiomeric purity to >99.5% ee.[12]

-

Final Hydrolysis: The ester is then hydrolyzed to yield the final 2-amino-3-(2-naphthyl)propanoic acid.

Another documented chemical synthesis involves the hydrolysis of a protected precursor:

Experimental Protocol: Hydrolysis of Methyl N-acetyl-3-(2-naphthyl)-D-alaninate [13]

-

A solution of 2.5 g of methyl N-acetyl-3-(2-naphthyl)-D-alaninate in 60 ml of 6N HCl is heated at 120°-130°C for 3 hours.

-

The solution is then cooled to room temperature, leading to the formation of a white precipitate.

-

The precipitate is collected and recrystallized from 50 ml of H₂O containing 1 ml of 12N HCl.

-

The solution is neutralized with NH₄OH to a pH of 6.

-

The resulting product, 3-(2-naphthyl)-D-alanine, is collected and dried in vacuo.

Enzymatic Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amino acids.[14][15] A multi-step enzymatic deracemization process has been developed for the production of L-2-naphthylalanine.[16]

Experimental Protocol: Multi-enzyme Catalyzed Deracemization [16]

This process utilizes a D-amino acid oxidase (DAAO) and an L-aspartate aminotransferase (α-TA) in a one-pot reaction.

-

Oxidative Deamination: D-amino acid oxidase from Rhodotorula gracilis selectively converts the D-enantiomer of a racemic mixture of 2-naphthylalanine into the corresponding α-keto acid, 2-naphthyl pyruvate.

-

Transamination: An L-aspartate aminotransferase from Escherichia coli then catalyzes the transfer of an amino group from an amino donor (e.g., L-cysteine sulfinic acid) to the 2-naphthyl pyruvate, yielding the desired L-2-naphthylalanine.

-

Reaction Monitoring: The reaction can be monitored using lactate dehydrogenase to track the formation of pyruvate.

-

High Yield and Enantiomeric Excess: This method has been shown to produce L-2-naphthylalanine with a 98% yield and 99.5% enantiomeric excess.[16]

Applications in Research and Drug Development

The unique properties of 2-naphthylalanine have led to its widespread use in various research and development applications.

Peptide and Protein Engineering

2-Naphthylalanine is frequently incorporated into peptides to enhance their biological activity and stability.[5] Its bulky, hydrophobic side chain can influence peptide secondary structure and receptor binding.[4] It is a non-polar aromatic amino acid that can alter π-π interactions when replacing phenylalanine in a peptide sequence.[17] Fmoc-protected derivatives of 2-naphthylalanine are commercially available and widely used in solid-phase peptide synthesis (SPPS).[18]

Drug Discovery and Development

The incorporation of 2-naphthylalanine has been a key strategy in the development of peptide-based therapeutics. For instance, it is a component of the gonadotropin-releasing hormone (GnRH) antagonist Abarelix, which is used in the treatment of prostate cancer.[10] The naphthalene moiety can improve the pharmacokinetic properties of drug candidates.[6]

Fluorescent Labeling

The intrinsic fluorescence of the naphthalene ring allows 2-naphthylalanine to be used as a fluorescent probe in studies of peptide-protein interactions and peptide localization within cells.[4][8]

Logical and Experimental Workflows

The following diagrams illustrate the general workflows for the chemical and enzymatic synthesis of this compound.

Caption: Chemical synthesis workflow for 2-naphthylalanine.

Caption: Enzymatic synthesis workflow for L-2-naphthylalanine.

Conclusion

This compound is a valuable synthetic amino acid that has found significant application in peptide chemistry and drug discovery. Its unique structural features provide a powerful tool for modulating the properties of peptides and proteins. The availability of robust chemical and enzymatic synthetic routes allows for the production of highly pure enantiomers, facilitating its use in a wide range of research and development activities. As the demand for more sophisticated peptide-based therapeutics continues to grow, the importance of unnatural amino acids like 2-naphthylalanine is expected to increase further.

References

- 1. Genetic Code Expansion: A Brief History and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thevarsity.ca [thevarsity.ca]

- 3. portlandpress.com [portlandpress.com]

- 4. lifetein.com [lifetein.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. (S)-2-Amino-3-(naphthalen-2-yl)propanoic acid, CAS No. 58438-03-2 - iChemical [ichemical.com]

- 8. chembk.com [chembk.com]

- 9. 2-Naphthylalanine | C13H13NO2 | CID 185915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-(2-Naphthyl)alanin – Wikipedia [de.wikipedia.org]

- 11. (R)-2-Amino-3-(naphthalen-1-yl)propanoic acid | 78306-92-0 [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. prepchem.com [prepchem.com]

- 14. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. bachem.com [bachem.com]

- 18. nbinno.com [nbinno.com]

A Technical Guide to 2-Amino-3-(naphthalen-2-yl)propanoic Acid for Researchers and Drug Development Professionals

An In-depth Exploration of a Versatile Unnatural Amino Acid for Probing Biological Systems

Introduction

2-Amino-3-(naphthalen-2-yl)propanoic acid, a non-canonical amino acid, has emerged as a powerful tool for researchers, scientists, and drug development professionals. Its unique photophysical properties, stemming from the naphthalene side chain, make it an invaluable fluorescent probe for elucidating protein structure, dynamics, and interactions. This technical guide provides a comprehensive overview of its commercial availability, key properties, and methodologies for its incorporation into peptides and proteins, enabling its application in diverse research and development settings.

Commercial Availability and Physicochemical Properties

This compound is commercially available from a range of suppliers, often in its enantiomerically pure forms ((S)- and (R)-isomers) or as a hydrochloride salt to improve solubility. Furthermore, derivatives with protecting groups, such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), are readily accessible for use in solid-phase peptide synthesis.

A summary of the key physicochemical properties is presented in the table below for easy comparison.

| Property | (S)-2-Amino-3-(naphthalen-2-yl)propanoic acid | (R)-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride |

| CAS Number | 58438-03-2 | 122745-11-3 |

| Molecular Formula | C₁₃H₁₃NO₂ | C₁₃H₁₄ClNO₂ |

| Molecular Weight | 215.25 g/mol | 251.71 g/mol |

| Appearance | Off-white crystalline powder | White to off-white powder or crystals |

| Melting Point | 240-253 °C[1] | Not specified |

| Boiling Point | 412.3 °C at 760 mmHg[1] | Not specified |

| Density | 1.254 g/cm³[1] | Not specified |

| Purity | Typically ≥95% | ≥95%[2] |

| Storage Temperature | 2-8°C[1] | Room Temperature[2] |

Core Applications in Research and Drug Development

The primary utility of this compound lies in its intrinsic fluorescence. When incorporated into a peptide or protein, the naphthalene side chain acts as a sensitive reporter of its local environment. This enables a range of applications, including:

-

Probing Protein Structure and Dynamics: Changes in the fluorescence emission spectrum (e.g., wavelength and intensity) can indicate conformational changes in the protein upon ligand binding, folding, or interaction with other molecules.

-

Investigating Protein-Protein Interactions: The proximity of the naphthalene group to other residues or molecules can be monitored through fluorescence quenching or Förster Resonance Energy Transfer (FRET) studies.

-

High-Throughput Screening: Its fluorescent properties can be leveraged in developing assays for screening compound libraries for potential drug candidates that modulate the function of the target protein.

Methodologies for Incorporation

The integration of this compound into a polypeptide chain can be achieved through two primary methodologies: solid-phase peptide synthesis for shorter peptides and site-directed mutagenesis for larger proteins.

Solid-Phase Peptide Synthesis (SPPS)

For the synthesis of peptides containing this compound, the Fmoc-protected version of the amino acid is commonly used. The following provides a generalized experimental protocol.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.

-

Amino Acid Coupling:

-

Activate the carboxyl group of Fmoc-2-Amino-3-(naphthalen-2-yl)propanoic acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.

-

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Site-Directed Mutagenesis for Protein Incorporation

The site-specific incorporation of this compound into larger proteins in living cells is achieved through the powerful technique of genetic code expansion. This method utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (typically the amber stop codon, UAG) introduced at the desired position in the gene of interest.

Experimental Protocol: Site-Directed Incorporation of Unnatural Amino Acids

-

Plasmid Preparation:

-

Introduce an amber (TAG) stop codon at the desired site in the gene of interest cloned into an expression vector using site-directed mutagenesis.

-

Co-transform the expression host (e.g., E. coli) with this plasmid and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate suppressor tRNA. The Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its corresponding tRNA have been successfully used for the incorporation of this compound (also referred to as 2-NapA in some literature).[3]

-

-

Cell Culture and Induction:

-

Grow the transformed cells in a minimal medium.

-

Supplement the medium with this compound at a final concentration of 1-2 mM.

-

Induce protein expression using the appropriate inducer (e.g., IPTG for lac-based promoters).

-

-

Protein Expression and Purification:

-

Allow protein expression to proceed for the desired duration.

-

Harvest the cells and lyse them to release the cellular contents.

-

Purify the protein of interest containing the incorporated unnatural amino acid using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

-

Verification: Confirm the successful incorporation of the unnatural amino acid by mass spectrometry.

Investigating Signaling Pathways: A Hypothetical Example

While specific, detailed studies using this compound to elucidate entire signaling pathways are not extensively documented in publicly available literature, its application can be illustrated with a hypothetical example in the context of G-protein coupled receptor (GPCR) activation, a critical area in drug development.

Hypothetical Application: Monitoring GPCR Conformational Changes

-

Objective: To monitor the conformational changes in a specific GPCR upon agonist binding.

-

Methodology:

-

Incorporate this compound at a site within a transmembrane helix of the GPCR that is predicted to undergo a conformational shift upon activation.

-

Purify the modified GPCR and reconstitute it into a suitable membrane environment (e.g., nanodiscs or liposomes).

-

Measure the baseline fluorescence emission spectrum of the incorporated amino acid.

-

Titrate a known agonist and monitor the changes in the fluorescence spectrum (e.g., a blue or red shift in the emission maximum, or an increase or decrease in fluorescence intensity).

-

-

Expected Outcome: A significant change in the fluorescence signal upon agonist binding would provide direct evidence of a conformational change in that specific region of the receptor, offering insights into the mechanism of activation. This system could then be used to screen for novel agonists or allosteric modulators.

Conclusion

This compound is a versatile and powerful tool for researchers in both academic and industrial settings. Its utility as an intrinsic fluorescent probe, combined with established methods for its incorporation into peptides and proteins, opens up a wide array of possibilities for studying biological processes at the molecular level. For drug development professionals, this unnatural amino acid provides a sophisticated means to investigate drug-target interactions, elucidate mechanisms of action, and develop novel high-throughput screening assays. As the field of chemical biology continues to advance, the applications of such precisely engineered molecular tools are poised to expand even further, driving innovation in both basic science and medicine.

References

Unveiling the Utility of 2-Amino-3-(naphthalen-2-yl)propanoic Acid: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-(naphthalen-2-yl)propanoic acid, commonly known as L-2-naphthylalanine (2-Nal), is a non-canonical amino acid that has emerged as a powerful tool in biochemical and pharmacological research. Rather than possessing a single, well-defined mechanism of action in the traditional sense of a therapeutic agent, its utility lies in its unique structural and photophysical properties. When incorporated into peptides and proteins, 2-Nal serves as a versatile probe to elucidate molecular interactions, conformational dynamics, and biological functions. This technical guide provides an in-depth overview of the core applications of this compound, focusing on its role as a structural and functional probe, a fluorescent reporter, and a foundational scaffold for drug discovery. Detailed experimental concepts and data presentation are included to facilitate its application in a research setting.

Physicochemical and Structural Properties

This compound is an analogue of phenylalanine, where the phenyl group is replaced by a larger, more hydrophobic naphthalene moiety. This substitution imparts several key characteristics that are exploited in research.

| Property | Description | Reference |

| Molecular Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Structure | An alanine backbone with a naphthalene group attached at the β-carbon. | [2] |

| Hydrophobicity | The bulky aromatic side chain significantly enhances hydrophobicity compared to phenylalanine or tryptophan. | [2] |

| Fluorescence | The extended π-conjugation of the naphthalene ring confers intrinsic fluorescence properties, making it a useful spectroscopic probe. | [2][3] |

| Steric Influence | The size of the naphthalene group provides significant steric bulk, which can be used to probe steric constraints in binding pockets and influence peptide secondary structure. | [2][4] |

Core Application: A Molecular Probe in Peptide Science

The principal "mechanism of action" of this compound is its function as a substitute for natural aromatic amino acids in peptides, enabling detailed investigation of structure-activity relationships (SAR).

Elucidating Receptor-Ligand Interactions

By systematically replacing canonical amino acids like phenylalanine (Phe) or tryptophan (Trp) with 2-Nal, researchers can dissect the contribution of aromatic and hydrophobic interactions to receptor binding and activation. The increased size and hydrophobicity of the naphthalene side chain can enhance binding affinity or, conversely, disrupt it if the binding pocket is sterically constrained.

A notable example is its use in analogues of α-melanocyte stimulating hormone (α-MSH). The incorporation of D-2-Naphthylalanine into cyclic α-MSH analogues resulted in high affinity and selectivity for the melanocortin-4 (MC4) receptor. This suggests that the properties of the 2-Nal side chain are crucial for the specific molecular interactions required for binding to this receptor subtype.[3]

Stabilizing Peptide Conformations

The aromatic interactions involving the naphthalene side chain can be leveraged to stabilize specific secondary structures in peptides, such as β-hairpins.[4] This is critical for designing peptides that mimic protein epitopes, which requires a stable and well-defined structure. Studies have shown that while both 1-Nal and 2-Nal contribute to stabilization, 2-Nal behaves more like a substituted phenylalanine in its geometric preferences for aromatic interactions.[4]

Application as a Fluorescent Reporter

The intrinsic fluorescence of the naphthalene moiety allows 2-Nal to function as a built-in fluorescent probe without the need for external dye conjugation, which can sometimes alter peptide activity.

Monitoring Peptide-Membrane Interactions

The fluorescence properties of 2-Nal are sensitive to its local environment. A shift in its fluorescence emission spectrum or a change in its fluorescence lifetime can indicate the transfer of the peptide from an aqueous solution to the hydrophobic environment of a lipid bilayer. This has been used to demonstrate that α-MSH analogues containing 2-Nal penetrate deep into the membrane, a factor that may be related to their high receptor affinity.[3]

Potential as a Competitive Inhibitor

As a structural analogue of phenylalanine, this compound has the potential to act as a competitive inhibitor of enzymes and transporters that recognize phenylalanine. Early research indicated that naphthylalanine can inhibit the growth of Escherichia coli, likely by competing with phenylalanine for a common site, thus disrupting its utilization.[5] This suggests a general inhibitory mechanism applicable to phenylalanine-dependent pathways.

Role as a Scaffold in Drug Discovery

While the parent this compound has limited intrinsic therapeutic activity, its rigid and hydrophobic structure makes it an excellent scaffold for the development of potent and selective inhibitors of various enzymes. By chemically modifying the core structure, researchers have developed derivatives with specific mechanisms of action.

| Derivative Class | Target Enzyme/Receptor | Therapeutic Area | Reference |

| (±)-3-(2-(2-fluorobenzyloxy)naphthalen-6-yl)-2-aminopropanoic acid derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes, Obesity | [6] |

| (R)-2-(6-Methoxynaphthalen-2-yl)butanoic Acid (Naproxen analogue) | Aldo-keto reductase 1C3 (AKR1C3) | Prostate Cancer | [7] |

| 2-amino-3-naphthoylthiophenes | A₁ Adenosine Receptor (Allosteric Enhancers) | Cardiovascular, Neurological | [8] |

Experimental Protocols and Workflows

Generalized Workflow for Peptide Incorporation and Analysis

The primary experimental application involves incorporating 2-Nal into a peptide sequence and assessing the impact on its function.

Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-2-Nal-OH

This protocol outlines the key steps for incorporating 2-Nal into a peptide sequence using a standard Fmoc/tBu strategy on an automated peptide synthesizer.

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the previously coupled amino acid by treating it with a solution of 20% piperidine in DMF.

-

Amino Acid Coupling:

-

Activate the carboxyl group of the incoming Fmoc-protected amino acid (e.g., Fmoc-L-2-Nal-OH). A common activation cocktail is HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours).

-

Perform a ninhydrin test to confirm complete coupling.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with an acetic anhydride/DIPEA solution.

-

Wash: Thoroughly wash the resin with DMF to remove excess reagents.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection and Cleavage: Once the synthesis is complete, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to remove side-chain protecting groups and cleave the peptide from the resin.

-

Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Conclusion

This compound is not a conventional bioactive molecule with a direct therapeutic mechanism of action. Instead, it is a sophisticated molecular tool that provides researchers with invaluable insights into the fundamental principles of molecular recognition, protein folding, and membrane interactions. Its utility as a structural and functional probe, a fluorescent reporter, and a versatile scaffold in medicinal chemistry underscores its importance in modern drug discovery and biochemical research. This guide serves as a foundational resource for professionals seeking to leverage the unique properties of this non-canonical amino acid in their research endeavors.

References

- 1. 2-Naphthylalanine | C13H13NO2 | CID 185915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid derivatives as novel PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of (R)-2-(6-Methoxynaphthalen-2-yl)butanoic Acid as a Potent and Selective Aldo-keto Reductase 1C3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological effects of novel 2-amino-3-naphthoylthiophenes as allosteric enhancers of the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 2-Amino-3-(naphthalen-2-yl)propanoic Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in silico modeling of 2-Amino-3-(naphthalen-2-yl)propanoic acid, a synthetic amino acid with potential therapeutic applications. We explore its interaction with a putative biological target, Tryptophan Aminotransferase (TAA), based on evidence from structurally similar compounds. This document outlines detailed methodologies for molecular docking and molecular dynamics simulations to elucidate the binding mechanism and energetics of this interaction. Furthermore, we present a logical workflow for such in silico studies and contextualize the potential biological impact by illustrating the auxin biosynthesis pathway, a key signaling cascade involving TAA in plants. While quantitative data for the titular compound is not publicly available, we utilize data from a close structural analog to populate our models and demonstrate the analytical process. This guide serves as a comprehensive resource for researchers embarking on the computational analysis of novel small molecule-protein interactions.

Introduction

This compound is a synthetic derivative of the amino acid alanine, characterized by the presence of a bulky naphthalene moiety. Such modifications to amino acid scaffolds can lead to novel biological activities by influencing their interaction with protein targets. The naphthalene group, for instance, can participate in π-π stacking interactions with aromatic residues in a protein's binding pocket, potentially leading to high-affinity binding.[1] Understanding these interactions at a molecular level is crucial for drug discovery and development.

In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating these interactions. They provide insights into binding modes, predict binding affinities, and help to rationalize the structure-activity relationships of small molecules. This guide focuses on the application of these techniques to study the interactions of this compound.

A key challenge in studying novel compounds is the identification of their biological targets. While direct experimental evidence for the target of this compound is limited, a study on the structurally analogous compound, 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid (AONP), has shown it to be an inhibitor of TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1).[2][3] TAA1 is a key enzyme in the auxin biosynthesis pathway in plants, responsible for converting L-tryptophan to indole-3-pyruvic acid.[1][4] Given the high structural similarity and the reported importance of the amino and carboxyl groups for binding, it is plausible that this compound also targets TAA1 or its homologs.

This guide will, therefore, use the interaction with TAA1 as a primary case study to illustrate the in silico modeling workflow. The methodologies presented are broadly applicable to the study of other small molecule-protein interactions.

Putative Biological Target and Signaling Pathway

Target Identification: Tryptophan Aminotransferase (TAA1)

Based on the inhibitory activity of the close structural analog AONP, we propose that this compound is a potential inhibitor of Tryptophan Aminotransferase (TAA1). The crystal structure of TAA1 from Arabidopsis thaliana is available in the Protein Data Bank (PDB ID: 3BWN), providing a structural basis for in silico modeling.[5]

Auxin Biosynthesis Pathway

TAA1 is a critical enzyme in the tryptophan-dependent auxin biosynthesis pathway in plants.[1][4][6][7][8] This pathway is responsible for the production of indole-3-acetic acid (IAA), a major plant hormone that regulates many aspects of growth and development. The pathway begins with the conversion of tryptophan to indole-3-pyruvic acid (IPA) by TAA1, followed by the conversion of IPA to IAA by the YUCCA family of flavin monooxygenases.[1][4]

Relevance to Drug Development

While TAA1 is a plant enzyme, the study of its inhibitors can be relevant to drug development for several reasons. Tryptophan metabolism is a conserved pathway, and humans possess several tryptophan aminotransferases. Understanding how a naphthalene-containing amino acid derivative interacts with a TAA enzyme could provide a basis for designing inhibitors of human enzymes involved in tryptophan metabolism, which has been implicated in various diseases.

Methodologies for In Silico Modeling

The following sections detail the experimental protocols for the in silico analysis of this compound interactions with a target protein, using TAA1 as an example.

In Silico Modeling Workflow

The general workflow for the in silico modeling of small molecule-protein interactions is as follows:

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Objective: To predict the binding mode and estimate the binding affinity of this compound to TAA1.

Protocol:

-

Protein Preparation:

-

Obtain the crystal structure of TAA1 from the Protein Data Bank (PDB ID: 3BWN).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.

-

Assign partial charges using a force field (e.g., AMBER, CHARMM).

-

Define the binding site based on the location of the co-crystallized ligand in the original PDB file or using a binding site prediction tool.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecule builder.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Use a docking program such as AutoDock Vina, Glide, or GOLD.

-

Define the grid box to encompass the entire binding site.

-

Perform the docking calculation, allowing for conformational flexibility of the ligand.

-

Generate a set of possible binding poses ranked by a scoring function.

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify the most plausible binding mode.

-

Examine the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

-

The docking score provides an estimation of the binding affinity.

-

Molecular Dynamics Simulation Protocol

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of the protein-ligand complex over time.

Objective: To assess the stability of the docked complex and to calculate the binding free energy.

Protocol:

-

System Preparation:

-

Use the best-ranked docked pose of the this compound-TAA1 complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

Parameterize the ligand for the chosen force field if parameters are not already available.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble). Monitor temperature, pressure, and density for convergence.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex.

-

Analyze the Root Mean Square Fluctuation (RMSF) of the protein residues to identify flexible regions.

-

Analyze the intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.

-

Calculate the binding free energy using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP).

-

Data Presentation

While specific experimental data for the interaction of this compound with TAA1 is not available, the following tables illustrate how quantitative data from in silico studies would be presented. The values for the target compound are hypothetical and for illustrative purposes, while the data for the analog is based on the findings of Sohtome et al. (2016) where docking scores were correlated with inhibitory activity.[2][3]

Table 1: Molecular Docking Results

| Compound | Target Protein | Docking Score (kcal/mol) (Hypothetical) | Key Interacting Residues (Predicted) |

| This compound | TAA1 (PDB: 3BWN) | -8.5 | Tyr78, Arg123, Phe210 |